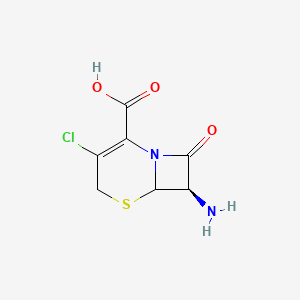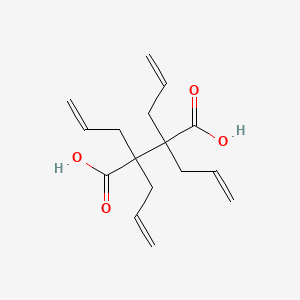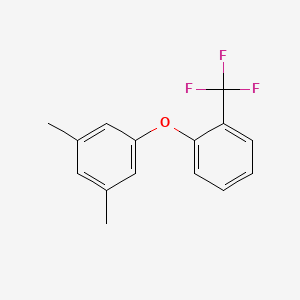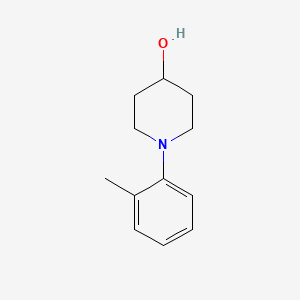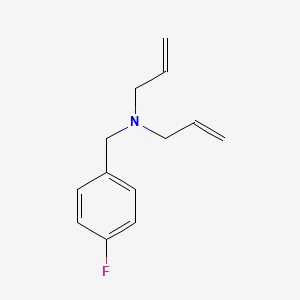
N-(4-fluorobenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallyl-N-(4-fluorobenzyl)amine is an organic compound that features a benzylamine structure substituted with a fluorine atom at the para position and two allyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-N-(4-fluorobenzyl)amine typically involves the reaction of 4-fluorobenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
4-Fluorobenzylamine+2Allyl BromideK2CO3,SolventN,N-Diallyl-N-(4-fluorobenzyl)amine
Industrial Production Methods
Industrial production of N,N-Diallyl-N-(4-fluorobenzyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diallyl-N-(4-fluorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form N,N-diallylbenzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of N,N-diallylbenzylamine.
Substitution: Formation of substituted benzylamines.
Aplicaciones Científicas De Investigación
N,N-Diallyl-N-(4-fluorobenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-N-(4-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diallylbenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
N,N-Diallyl-N-methylamine: Contains a methyl group instead of the benzyl group, leading to different chemical and biological properties.
4-Fluorobenzylamine: Lacks the allyl groups, which can significantly alter its reactivity and applications.
Uniqueness
N,N-Diallyl-N-(4-fluorobenzyl)amine is unique due to the presence of both allyl groups and a fluorine-substituted benzylamine structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
359446-05-2 |
|---|---|
Fórmula molecular |
C13H16FN |
Peso molecular |
205.27 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H16FN/c1-3-9-15(10-4-2)11-12-5-7-13(14)8-6-12/h3-8H,1-2,9-11H2 |
Clave InChI |
DCQMNWXAJYDUAG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

